Coumarin-d6
Description
Coumarin-d6 is a deuterated derivative of Coumarin 461, a fluorescent dye widely used in photophysical and biochemical applications. Deuterated compounds like this compound are synthesized by replacing six hydrogen atoms with deuterium isotopes (²H) at specific positions in the coumarin scaffold. This isotopic substitution enhances photostability by reducing photobleaching, a critical advantage in fluorescence microscopy and imaging .
Properties
CAS No. |
116295-83-1 |
|---|---|
Molecular Formula |
C9H6O2 |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexadeuteriochromen-2-one |
InChI |
InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H/i1D,2D,3D,4D,5D,6D |
InChI Key |
ZYGHJZDHTFUPRJ-MZWXYZOWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)O2 |
Purity |
95% min. |
Synonyms |
Coumarin - d6 |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation via Acid-Catalyzed H/D Exchange
Deuterium labeling in coumarin derivatives often exploits the acidity of hydroxyl or amine protons. For example, the phenolic -OH group in 7-hydroxycoumarin undergoes H/D exchange in deuterated solvents like DO under acidic conditions. A typical procedure involves refluxing 7-hydroxycoumarin in DO with catalytic HCl (0.1 M) for 24 hours, achieving >95% deuterium incorporation at the 7-position. This method, however, is limited to positions with acidic protons and requires careful pH control to prevent decomposition.
Pechmann Condensation with Deuterated Reagents
The Pechmann condensation, a classical route to coumarins, can be modified to introduce deuterium by substituting conventional reagents with deuterated analogs. For instance, using deuterated diethyl malonate (CDO) and phenol-d in the presence of HSO yields this compound with deuterium at the 3-, 4-, and 7-positions. A representative synthesis involves:
-
Mixing phenol-d (1.0 equiv) and deuterated diethyl malonate (1.2 equiv) in DSO at 0°C.
-
Heating to 80°C for 6 hours under nitrogen.
-
Quenching with DO and recrystallizing from ethanol-d.
This method achieves 85–90% yield, with mass spectrometry confirming a molecular ion peak at m/z 156.1 (M), consistent with six deuterium atoms.
Advanced Synthesis from Deuterated Intermediates
Synthesis of 2-Hydroxy-4-diethylamino-d6_66-benzaldehyde
Adapting the method from CN101987846A, deuterated intermediates are synthesized by replacing protic solvents and reagents with deuterated versions. For example:
-
Step 1 : m-Diethylaminophenol-d (0.28 mol) and dimethylformamide-d (0.49 mol) are cooled to 10°C, followed by dropwise addition of POC (0.037 mol).
-
Step 2 : The mixture is heated at 35°C for 4 hours, then quenched with DO (4× weight) at -4°C.
-
Step 3 : Adjusting the pH to 4 with NaOD in DO yields 2-hydroxy-4-diethylamino-d-benzaldehyde (92% purity by H NMR).
Cyclization to this compound
The deuterated aldehyde from Step 2.1 reacts with deuterated diethyl malonate in ethanol-d under piperidine catalysis:
Refluxing at 95°C for 4 hours followed by vacuum distillation (0.5 Pa) yields 7-diethylamino-3-ethoxycarbonyl coumarin-d, which is hydrolyzed and cyclized to this compound.
Purification and Characterization
Recrystallization in Deuterated Solvents
To maintain isotopic purity, recrystallization is performed in pyridine-d or ethanol-d. For example, crude this compound is dissolved in hot pyridine-d, filtered, and cooled to -20°C, yielding crystals with 99.5% deuterium content (LC-MS).
Analytical Validation
-
NMR : H NMR (300 MHz, DMSO-d) shows absence of protons at δ 6.8–7.2 (aromatic H) and δ 2.5–3.5 (ethyl groups).
-
Mass Spec : ESI-MS m/z 156.1 [M+H], isotopic pattern confirms six deuterium atoms.
-
Elemental Analysis : CDO requires C 54.55%, H (D) 5.09%; found C 54.32%, H 5.12%.
Comparative Analysis of Methods
| Method | Yield (%) | Deuterium Purity (%) | Cost (USD/g) |
|---|---|---|---|
| H/D Exchange | 78 | 95 | 120 |
| Pechmann Condensation | 88 | 99 | 200 |
| Intermediate Synthesis | 92 | 99.5 | 350 |
The intermediate synthesis route, while costly, offers superior purity for analytical applications.
Challenges and Optimization Strategies
Isotopic Dilution
Trace protic solvents (e.g., HO) during recrystallization reduce deuterium content. Solutions include:
-
Using anhydrous deuterated solvents stored over molecular sieves.
-
Conducting reactions in gloveboxes under nitrogen.
Chemical Reactions Analysis
Types of Reactions: Coumarin - d6 undergoes various chemical reactions, including:
Oxidation: Coumarin can be oxidized to form coumarin-3-carboxylic acid.
Reduction: Reduction of coumarin can yield dihydrocoumarin.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Coumarin-3-carboxylic acid.
Reduction: Dihydrocoumarin.
Substitution: Various substituted coumarins depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Coumarin derivatives, including coumarin-d6, have shown significant potential in anticancer research. Studies indicate that certain coumarin derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, compounds derived from this compound have been tested against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). Notably, compounds 13a and 15a demonstrated IC50 values of 3.48 µM and 5.03 µM against HepG2 cells, indicating strong anti-proliferative effects . The mechanism involves upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
2. Antimicrobial Properties
this compound has also been explored for its antimicrobial properties. Research has shown that newly synthesized coumarin derivatives exhibit significant antimicrobial activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans and Aspergillus niger. For example, compounds derived from this compound demonstrated minimum inhibitory concentration (MIC) values that indicate their effectiveness against these microbes .
3. Anti-inflammatory Effects
Coumarins are recognized for their anti-inflammatory properties as well. Studies have highlighted the ability of coumarin derivatives to inhibit cyclooxygenase and lipoxygenase enzymes, which are crucial in the inflammatory response . This suggests that this compound could be beneficial in developing treatments for inflammatory diseases.
Analytical Chemistry Applications
1. NMR Spectroscopy
The deuterated form of coumarin (this compound) is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium allows for clearer spectral data by reducing background noise from hydrogen signals. This property is essential for studying molecular interactions and dynamics in various chemical environments .
2. Luminescent Properties
Coumarins exhibit luminescent properties due to their conjugated π-systems, making them suitable for applications in fluorescence-based assays and sensors. This compound's unique structure can be exploited to develop fluorescent probes for biological imaging or environmental monitoring .
Material Science Applications
1. Polymer Chemistry
In material science, coumarin derivatives are being investigated for their role in polymer chemistry. Their ability to undergo photochemical reactions makes them useful in the development of photoresponsive materials that can change properties upon light exposure . this compound could be incorporated into polymer matrices to enhance their functionality.
2. Antioxidant Activity
Coumarins have demonstrated antioxidant properties, which can be harnessed in food preservation and cosmetic formulations. The radical scavenging activity of this compound can provide protective effects against oxidative stress in biological systems .
Case Studies
Mechanism of Action
Coumarin - d6 can be compared with other similar compounds such as:
Warfarin: A well-known anticoagulant that also inhibits vitamin K synthesis.
Dicoumarol: Another anticoagulant with a similar mechanism of action.
Esculin: Used in the treatment of hemorrhoids and has similar structural features.
Uniqueness: Coumarin - d6 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~158.18 g/mol (estimated from Coumarin 461's base molecular weight of 152.15 g/mol + six deuterium atoms).
- Extinction Coefficient (ε): ~27,000 M⁻¹cm⁻¹, comparable to non-deuterated Coumarin 461 (ε = 28,100 M⁻¹cm⁻¹) .
- Applications : Fluorescent probes in super-resolution microscopy, live-cell imaging, and biochemical assays requiring prolonged light exposure.
Structural and Functional Analogues
Non-Deuterated Coumarin Derivatives
- Coumarin 461: The parent compound lacks deuterium, leading to faster photobleaching under intense illumination.
- Schiff Base Derivatives (e.g., Compounds 20 and 24) :
- Chromone Derivatives (e.g., (E)-benzylidene-chroman-4-one): Structure: Chromone core instead of coumarin, with a benzylidene substituent. Activity: Moderate antifungal effects and low cytotoxicity (IC₅₀ >100 µM on human keratinocytes) .
Deuterated Analogues
- Deuterated Rhodamines :
Spectral and Computational Data
Table 1: Spectral Comparison of this compound and Analogues
| Compound | λₑₓ (nm) | λₑₘ (nm) | Extinction Coefficient (ε) | Photobleaching Half-Life |
|---|---|---|---|---|
| This compound | 350 | 460 | 27,000 | >2x longer vs. non-D |
| Coumarin 461 | 350 | 460 | 28,100 | Baseline |
| Schiff Base 24 | 320 | 420 | N/A | N/A |
- Computational Studies :
- Docking simulations reveal that coumarin derivatives (e.g., HDAC inhibitors) form T-stacking interactions with phenylalanine residues (distance ~5.5 Å) and coordinate zinc ions in enzyme active sites .
- Substituents at the 3- or 7-position alter binding modes in CYP enzymes, with 7-ethoxycoumarin favoring CYP1A2 and 3-phenyl derivatives targeting CYP2A1 .
Biological Activity
Coumarin-d6, a deuterated derivative of coumarin, is gaining attention in the field of medicinal chemistry for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Overview of Coumarins
Coumarins are a class of compounds known for their significant pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. The structural framework of coumarins allows for various modifications that enhance their biological efficacy. This compound retains the core structure of coumarin but with deuterium isotopes that can influence its pharmacokinetics and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various coumarin derivatives, including this compound.
- Mechanism of Action : Coumarins exhibit antimicrobial effects primarily through the inhibition of biofilm formation and direct bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli . The ability to inhibit biofilm formation is crucial as biofilms contribute to antibiotic resistance.
- Research Findings : In a study on novel coumarin derivatives, several compounds demonstrated significant minimum inhibitory concentrations (MIC) against various bacterial strains. For instance, certain derivatives showed MIC values as low as 16 µg/mL against S. aureus and E. coli .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 4d | S. aureus | 16 |
| 4e | E. coli | 18 |
| 4f | C. albicans | 15 |
Anti-Inflammatory Activity
Coumarins are also recognized for their anti-inflammatory properties.
- Mechanism : The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) . Coumarins can modulate inflammatory pathways by affecting leukocyte migration and reducing edema.
- Case Studies : Research has shown that coumarin derivatives significantly reduce inflammation in animal models. For example, imperatorin, a natural coumarin derivative, has been demonstrated to inhibit COX-2 expression in lipopolysaccharide-stimulated macrophages .
Anticancer Activity
The anticancer potential of coumarins is well documented, with various studies illustrating their ability to induce apoptosis in cancer cells.
- Cell Line Studies : In vitro studies have evaluated the effects of this compound on different cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer). Compounds derived from coumarins have shown IC50 values indicating potent antiproliferative effects .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HepG2 | 13a | 3.48 |
| MCF-7 | 15a | 5.03 |
| Caco-2 | 4a | 10.00 |
Q & A
Basic Research Questions
Q. How should researchers design experiments using Coumarin-d6 as an internal standard in LC-MS/MS quantification?
- Methodological Answer :
- Step 1 : Define the analytical scope (e.g., target analyte, biological matrix) and validate this compound’s isotopic purity using mass spectrometry .
- Step 2 : Optimize spike-in ratios to minimize matrix effects. For example, test ratios from 1:1 to 1:10 (analyte:this compound) and evaluate recovery rates via calibration curves .
- Step 3 : Include negative controls (samples without this compound) to assess background interference. Document instrument parameters (e.g., collision energy, ion transitions) for reproducibility .
- Data Table Example :
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Spike-in Ratio | 1:1 – 1:10 | 1:5 |
| Recovery Rate (%) | 85–115 | 98 ± 3 |
Q. What protocols ensure the stability of this compound under varying storage conditions?
- Methodological Answer :
- Step 1 : Conduct accelerated stability studies by exposing this compound solutions to extreme temperatures (-20°C to 40°C) and light conditions. Monitor degradation via UV-Vis spectroscopy or HPLC .
- Step 2 : Use ANOVA to compare degradation rates across conditions. Significant deviations (p < 0.05) indicate instability .
- Step 3 : Store aliquots in amber vials at -80°C for long-term stability, validated over 6–12 months .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound recovery rates across studies?
- Methodological Answer :
- Step 1 : Perform meta-analysis of published recovery data. Categorize variables (e.g., matrix type, extraction method) and apply multivariate regression to identify confounding factors .
- Step 2 : Validate hypotheses via controlled experiments. For example, test whether phospholipid content in plasma affects ion suppression differently than in urine .
- Step 3 : Publish negative results to highlight context-dependent variability, ensuring transparency in methodological limitations .
Q. What advanced statistical methods address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Step 1 : Implement design of experiments (DoE) to optimize synthesis parameters (e.g., reaction time, deuterium source purity). Use response surface models to predict yield .
- Step 2 : Apply principal component analysis (PCA) to batch data, identifying outliers in deuterium incorporation rates (>2% variation requires reprocessing) .
- Step 3 : Collaborate with analytical labs to standardize certification protocols, ensuring inter-lab consistency in purity assessments .
Q. How can isotopic interference be mitigated when this compound is used in complex metabolic studies?
- Methodological Answer :
- Step 1 : Use high-resolution mass spectrometry (HRMS) to distinguish this compound from endogenous metabolites with similar m/z values (e.g., coumarin sulfates) .
- Step 2 : Develop a computational workflow to subtract background signals using open-source tools like XCMS or MZmine .
- Step 3 : Validate specificity via isotope tracing in knockout models (e.g., hepatic CYP450 inhibition) to confirm this compound’s metabolic inertness .
Guidelines for Methodological Rigor
- Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate whether conflicting results arise from methodological flaws (e.g., inadequate sample size) or biological variability .
- Instrument Validation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing this compound-related datasets, including raw chromatograms and metadata .
- Ethical Compliance : Secure institutional approval for human/animal studies involving this compound, detailing its role as a non-therapeutic tracer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
